3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-fluoro-5-methyl-N-quinolin-5-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c1-10-8-12(17)15(19-9-10)16(21)20-14-6-2-5-13-11(14)4-3-7-18-13/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJPSGLMRIQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Case Studies
A pivotal study demonstrated that QN523 treatment significantly increased the expression of genes such as HSPA5, DDIT3, TRIB3, and ATF3, implicating it in the modulation of stress response mechanisms . In vivo studies further confirmed its efficacy in pancreatic cancer xenograft models, highlighting its potential as a novel therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The fluorine atom in QN523 plays a critical role in enhancing its biological activity. Studies have shown that modifications to the quinoline scaffold can significantly affect the compound's potency. For instance, replacing the 5-methyl group with other substituents often resulted in decreased cytotoxicity, underscoring the importance of specific structural features for maintaining activity .
Data Table: Potency Comparison
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| QN523 | 0.11 | MIA PaCa-2 |
| Gemcitabine | 0.10 | MIA PaCa-2 |
| Pyridine Analog | >10 | Various |
| Quinoline Analog | >10 | Various |
Clinical Implications
Given the lack of effective treatments for certain cancers like pancreatic cancer, compounds like QN523 represent a promising avenue for drug development. The unique mechanism of action involving stress response and autophagy pathways may provide new therapeutic strategies for resistant cancer types .
Regulatory Considerations
As research progresses towards clinical trials, regulatory considerations will be paramount. The compound’s safety profile and pharmacokinetic properties will need thorough evaluation to ensure its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyridine Core
The pyridine-2-carboxamide scaffold is versatile, with substituents critically influencing molecular properties. Key analogs include:
BF22041 (3-Fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide)
- Structural Differences: Replaces the quinoline group with a 5-methylthiazole ring.
- Implications: Molecular Weight: 251.28 g/mol (vs. ~315.3 g/mol for the target compound, estimated based on constituent atoms). Heterocyclic Impact: Thiazole’s smaller size and sulfur atom may alter electronic properties and solubility compared to quinoline’s aromatic system . Bioactivity: Thiazole-containing analogs often exhibit improved solubility but reduced target affinity compared to quinoline derivatives due to weaker π-stacking .
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3, )
- Structural Differences: Features a thienopyridine core with styryl groups (4,6-distyryl) and a 4-chlorophenylamide.
- Electron-Withdrawing Effects: The 4-chloro substituent may enhance binding to electron-rich targets compared to fluorine .
Heterocyclic Amine Modifications
The choice of heterocyclic amine attached to the carboxamide significantly impacts molecular interactions:
- Quinoline vs. Thiazole: Quinoline’s extended aromatic system improves target affinity in kinase inhibitors, while thiazole’s sulfur atom may enhance metabolic stability .
Fluorine and Methyl Substituent Trends
- Fluorine at Position 3 : Present in both the target compound and BF22041, fluorine reduces metabolic degradation by blocking cytochrome P450 oxidation sites .
Biological Activity
3-Fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a quinoline moiety and a fluorine atom, contributing to its unique pharmacological properties. The structural formula is represented as follows:
Cytotoxicity and Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline-based compounds exhibit significant cytotoxicity against various cancer cell lines. Specifically, QN523 , a compound closely related to 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide, showed potent in vitro activity with an IC50 value of 0.11 µM in MIA PaCa-2 pancreatic cancer cells .
The mechanism underlying the cytotoxic effects involves the induction of cellular stress responses and autophagy. Treatment with QN523 resulted in elevated expression levels of genes associated with stress response pathways, such as HSPA5, DDIT3, and ATF3, indicating that these pathways play a crucial role in mediating its anticancer effects . Additionally, autophagy-related genes like WIPI1 and MAP1LC3B were also upregulated, suggesting that autophagy may be a significant mechanism through which these compounds exert their effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies assessing various pyridine derivatives, compounds similar to 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .
Case Studies
- Pancreatic Cancer Model : In vivo studies using pancreatic cancer xenografts revealed that QN523 significantly inhibited tumor growth compared to control groups. The compound's efficacy was further validated through RNA sequencing, which showed transcriptional alterations consistent with stress response activation .
- Antimicrobial Testing : A series of pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing that some analogs exhibited promising antibacterial activity with MIC values comparable to standard antibiotics .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving: (i) Fluorination of pyridine precursors using agents like DAST (diethylaminosulfur trifluoride) for introducing the fluorine substituent. (ii) Coupling the fluorinated pyridine intermediate with quinoline-5-amine via carboxamide bond formation using EDCI/HOBt or other coupling reagents. Purity validation requires HPLC (≥98% purity threshold) and LC-MS for molecular weight confirmation . Crystallography or NMR (1H/13C/19F) is recommended for structural verification, with attention to fluorine chemical shifts (~-120 to -130 ppm for aromatic F) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- 19F NMR : Essential for confirming fluorine substitution and detecting decomposition (e.g., defluorination).
- 1H-13C HMBC : Maps coupling between the quinoline NH and pyridine carbonyl group.
- X-ray crystallography : Resolves spatial orientation of the fluoro-methyl-pyridine moiety relative to the quinoline ring, critical for SAR studies .
Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation under acidic/basic conditions to identify hydrolytic vulnerabilities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Replace the quinoline ring with isoquinoline () or naphthyridine to assess π-π stacking efficiency.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine 5-position to enhance metabolic stability .
- Fluorine positioning : Compare 3-fluoro vs. 4-fluoro analogs (see ) to evaluate halogen bonding interactions with target proteins.
Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., kinase inhibition) to correlate structural changes with activity .
Q. How should conflicting data on this compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility contradictions : Use dynamic light scattering (DLS) to differentiate between true solubility and colloidal aggregation. Test in buffers with varying pH (1.2–7.4) and surfactants (e.g., Tween-80) .
- Bioavailability discrepancies : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies in rodent models. Compare logP values (calculated vs. experimental) to identify lipophilicity-driven inconsistencies .
Q. What strategies mitigate off-target binding observed in kinase inhibition assays?
- Methodological Answer :
- Selectivity screening : Use panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- Structural tweaks : Introduce steric hindrance (e.g., methyl groups at pyridine C4) or modify the carboxamide linker to a sulfonamide (see ) for selectivity .
- Cryo-EM/X-ray co-crystallization : Resolve binding modes with off-target kinases to guide rational design .
Key Research Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
